molecular formula C16H19N5S2 B275798 N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Cat. No. B275798
M. Wt: 345.5 g/mol
InChI Key: YZHQRRRXVVXICP-UHFFFAOYSA-N
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Description

N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as MTPP, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine inhibits complex I in the mitochondrial electron transport chain, which leads to a decrease in ATP production and an increase in ROS production. This can lead to oxidative stress and cell death, particularly in dopaminergic neurons. N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to selectively target dopaminergic neurons, making it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in Parkinson's disease.
Biochemical and Physiological Effects:
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to cause a decrease in ATP production and an increase in ROS production, leading to oxidative stress and cell death. In animal models, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to cause a selective loss of dopaminergic neurons, which is similar to the pathology seen in Parkinson's disease. N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has also been shown to cause behavioral deficits in animal models, including motor deficits and cognitive impairments.

Advantages and Limitations for Lab Experiments

N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has several advantages for use in lab experiments. It is a selective inhibitor of complex I, making it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in Parkinson's disease. It is also relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to using N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments. It is a toxic compound that can cause cell death, making it important to use appropriate safety precautions when handling it. Additionally, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of interest is in understanding its mechanism of action in more detail, particularly in relation to its selective targeting of dopaminergic neurons. Additionally, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine could be used as a tool for studying the role of mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases, such as Alzheimer's disease. Finally, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine could be modified to create more selective inhibitors of complex I, which could have potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative diseases.

Synthesis Methods

N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can be synthesized through a multi-step process starting with the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the desired product, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of complex I in the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This mechanism of action has been studied in various models of Parkinson's disease, where the loss of dopaminergic neurons is believed to be caused by mitochondrial dysfunction and oxidative stress.

properties

Product Name

N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Molecular Formula

C16H19N5S2

Molecular Weight

345.5 g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C16H19N5S2/c1-13-8-11-22-15(13)12-17-9-5-10-23-16-18-19-20-21(16)14-6-3-2-4-7-14/h2-4,6-8,11,17H,5,9-10,12H2,1H3

InChI Key

YZHQRRRXVVXICP-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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